molecular formula C9H10BrClS B174192 (4-Bromophenyl)(3-chloropropyl)sulfane CAS No. 16181-12-7

(4-Bromophenyl)(3-chloropropyl)sulfane

Cat. No.: B174192
CAS No.: 16181-12-7
M. Wt: 265.6 g/mol
InChI Key: BYTQFUCEFWXUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Alkyl Sulfides in Synthetic Organic Chemistry

Aryl alkyl sulfides, a subclass of thioethers, are organosulfur compounds featuring a sulfur atom bonded to both an aromatic (aryl) and a non-aromatic (alkyl) carbon atom. numberanalytics.combritannica.com These compounds are of considerable interest in organic chemistry due to their unique reactivity and their role as key intermediates in the synthesis of a multitude of valuable molecules. numberanalytics.comresearchgate.net Their significance is underscored by their presence in various pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The utility of aryl alkyl sulfides in synthesis is largely due to the versatility of the sulfide (B99878) bond. This bond can be readily oxidized to form sulfoxides and sulfones, which are themselves important functional groups that can participate in a wide range of chemical reactions. fiveable.me Furthermore, the carbon-sulfur bond can be cleaved under specific conditions, providing a pathway for the introduction of other functional groups. This reactivity makes aryl alkyl sulfides indispensable building blocks for creating complex molecular architectures, including heterocyclic systems. numberanalytics.com The development of efficient methods for constructing carbon-sulfur bonds, often through metal-catalyzed cross-coupling reactions, remains an active area of research. researchgate.netorganic-chemistry.org

Role of Halogenated Aromatic and Alkyl Moieties in Chemical Reactivity and Synthetic Strategy

The incorporation of halogen atoms into aromatic and alkyl components of a molecule profoundly influences its chemical behavior and provides strategic advantages for synthesis. ijrpr.comresearchgate.net Halogenated moieties serve as versatile "handles" that can be selectively targeted in a variety of chemical transformations.

Halogenated Aromatic Moieties: A halogen, such as a bromine atom, attached to an aromatic ring (an aryl halide) is a cornerstone of modern synthetic chemistry. researchgate.net Aryl halides are key substrates in numerous metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular structures from simpler precursors. The electronic nature of the halogen also modulates the reactivity of the aromatic ring itself. researchgate.netelsevierpure.comrsc.org

Halogenated Alkyl Moieties: Similarly, a halogen atom on an alkyl chain (an alkyl halide) imparts significant reactivity. ijrpr.comnih.gov Alkyl halides are electrophilic and are thus susceptible to nucleophilic substitution reactions. This allows for the displacement of the halide by a wide range of nucleophiles, enabling the introduction of diverse functional groups. ijrpr.com The stability and reactivity of alkyl halides can be tuned; for instance, secondary and tertiary chlorides and bromides are generally less reactive towards displacement than their primary counterparts. nih.gov Halogenation can also serve more cryptic roles in biosynthesis, where a halogen is temporarily incorporated to facilitate a specific transformation and is subsequently removed. nih.gov

Research Rationale for Investigating (4-Bromophenyl)(3-chloropropyl)sulfane and Related Structures

The compound this compound is a subject of research interest because it strategically combines three key functional groups: an aryl alkyl sulfide, a halogenated aromatic ring, and a halogenated alkyl chain. bldpharm.comuni.lusigmaaldrich.com This trifunctional nature makes it a highly versatile and valuable building block in organic synthesis.

The rationale for investigating this and related structures is multifaceted:

Orthogonal Reactivity: The distinct reactivity of the bromo and chloro substituents allows for selective, stepwise chemical modifications. The bromo group on the phenyl ring is amenable to metal-catalyzed cross-coupling reactions, while the chloro group on the propyl chain is a prime site for nucleophilic substitution. This "orthogonal" reactivity enables chemists to build molecular complexity in a controlled manner.

Synthetic Versatility: The presence of multiple reactive sites in a single molecule allows for the efficient synthesis of a diverse range of target compounds. For example, the aromatic portion can be elaborated through a Suzuki coupling, while the alkyl chain is modified to introduce a new functional group. researchgate.net

Intermediate for Complex Targets: This compound serves as a precursor for more complex molecules, potentially including those with pharmaceutical or material science applications. researchgate.netsigmaaldrich.com For instance, similar sulfone structures have been used in the synthesis of biologically active compounds. sigmaaldrich.comresearchgate.net The sulfide can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding its synthetic utility. chemicalbook.comorgsyn.org

Probing Reaction Mechanisms: Studying the selective reactions of this compound can provide valuable insights into the factors that govern chemical reactivity and selectivity in multifunctional molecules.

In essence, the investigation of this compound and its analogues is driven by the quest for efficient and controlled synthetic methodologies to access novel and complex chemical entities.

Properties

IUPAC Name

1-bromo-4-(3-chloropropylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTQFUCEFWXUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400096
Record name 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16181-12-7
Record name 1-BROMO-4-[(3-CHLOROPROPYL)SULFANYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl 3-chloropropyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromophenyl 3 Chloropropyl Sulfane and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation

The creation of the aryl-sulfur-alkyl linkage is the central challenge in synthesizing the target compound. Various chemical strategies have been developed to achieve this transformation efficiently.

A primary and widely used method for forming C-S bonds is through nucleophilic substitution (SN2) reactions. pearson.com This approach typically involves the reaction of a nucleophilic sulfur species, such as a thiolate anion, with an electrophilic carbon atom in a halogenated precursor. pearson.com The thiolate is commonly generated in situ by deprotonating the corresponding thiol with a base. pearson.com

In the context of synthesizing (4-Bromophenyl)(3-chloropropyl)sulfane, this reaction would involve 4-bromothiophenol (B107966) and a 3-chloropropyl halide. The 4-bromothiophenol is deprotonated by a base like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) to form the highly nucleophilic 4-bromothiophenolate anion. jst.go.jp This anion then attacks the electrophilic carbon of a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262) or 1-chloro-3-iodopropane, displacing one of the halide leaving groups. The use of a dihalide with leaving groups of different reactivity (e.g., I > Br > Cl) allows for selective substitution.

The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitate SN2 reactions. jst.go.jp Recent advancements have focused on developing milder and more environmentally friendly conditions. For instance, methods using potassium phosphate as a catalyst for the reaction of thiols with nitroarenes have been described. researchgate.net To circumvent the use of volatile and malodorous thiols, stable and odorless thiol surrogates like potassium xanthates (ROCS2K) have been employed. mdpi.comnih.gov These reagents can react with alkyl and aryl halides to form thioether products under transition-metal-free conditions. mdpi.comnih.gov

Table 1: Nucleophilic Substitution for Aryl Thioether Synthesis

Nucleophile Electrophile Base / Catalyst Solvent Temperature (°C) Yield Reference
Dodecanethiol 1-Chloro-3-fluorobenzene t-BuOK / 18-crown-6 DMF 25 91% jst.go.jp
Thiophenol 1,2-Difluoro-4-nitrobenzene t-BuOK DMF 0 99% jst.go.jp
3-Iodopyridine EtOCS2K None DMF 150 37% mdpi.com
Various Thiols Diaryliodonium salts Trifluoroacetic Acid (TFA) 1,4-Dioxane 110 up to 83% organic-chemistry.org

Electrophilic sulfenylation represents an alternative strategy for C-S bond formation. In this approach, an electron-rich aromatic ring attacks an electrophilic sulfur reagent. However, for unactivated aryl halides like 4-bromobenzene, direct electrophilic aromatic substitution is challenging. Modern synthetic chemistry often utilizes transition-metal catalysis to achieve a similar transformation, where the aryl halide effectively acts as the electrophilic partner in a cross-coupling reaction.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. organic-chemistry.orgnih.gov These methods can couple aryl bromides with various sulfur-containing nucleophiles. One such protocol involves the palladium-catalyzed arylation of aryl sulfenate anions, which can be generated in situ. organic-chemistry.orgnih.gov This allows for the formation of a C-S bond under mild conditions, tolerating a wide variety of functional groups that might not be compatible with harsher, traditional methods. organic-chemistry.org

Another approach involves the palladium-catalyzed sulfinylation of organoboron compounds with sulfinate esters. acs.org While this method starts with an organoboron rather than an aryl halide, it demonstrates a modern strategy for creating an aryl-sulfur bond, which can be a precursor to the desired sulfane. These catalytic systems provide a powerful tool for constructing complex molecules containing the aryl thioether moiety. organic-chemistry.orgacs.org

Continuous-flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages in safety, scalability, and reaction efficiency over traditional batch processing. unica.itmdpi.comnih.gov The synthesis of aryl thioethers has been successfully adapted to continuous-flow systems. unica.itmdpi.com

These methods often employ packed-bed reactors filled with a heterogeneous catalyst, such as an acid-functionalized resin like Amberlyst-15 or Amberlyst-35. mdpi.com Reactants, such as an aryl thiol and a suitable electrophile, are continuously pumped through the heated reactor column, where the reaction occurs on the surface of the catalyst. The product stream exits the reactor and can be collected and purified. mdpi.com

This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com The catalysts are often reusable, making the process more cost-effective and sustainable. mdpi.com While a direct continuous-flow synthesis for this compound is not explicitly detailed in the provided sources, the successful synthesis of various arylthio-cyclopropyl carbonyl compounds from aryl thiols and 2-hydroxycyclobutanones demonstrates the viability of this approach for constructing C-S bonds in a flow regime. unica.itmdpi.com

Table 2: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Derivatives

Aryl Thiol Electrophile Precursor Catalyst Solvent Yield Reference
Thiophenol 2-Hydroxycyclobutanone Amberlyst-35 THF Good-Excellent mdpi.com
4-Methylbenzenethiol 2-Hydroxycyclobutanone Amberlyst-35 THF Good-Excellent mdpi.com
4-Chlorobenzenethiol 2-Hydroxycyclobutanone Amberlyst-35 THF Good-Excellent mdpi.com

Approaches for Incorporating Bromoaryl and Chloropropyl Functionalities

The synthesis of the target compound relies on the availability of starting materials or "precursors" that already contain the required 4-bromophenyl and 3-chloropropyl groups.

The 4-bromophenyl moiety is a common structural unit in organic synthesis and can be introduced through various methods. A straightforward approach is the electrophilic bromination of a substituted benzene ring. For example, 4-bromoanisole can be prepared by reacting anisole with a bromide source in the presence of an oxidizing agent like hydrogen peroxide and an acid. google.com

Alternatively, precursors can be built from simpler brominated starting materials. 4-Bromophenylacetic acid, a key starting material for several pharmaceuticals, can be synthesized from the cheaply available 4-bromotoluene. quickcompany.in The process involves a free-radical bromination of the methyl group followed by cyanation and subsequent hydrolysis to the carboxylic acid. quickcompany.in

For the synthesis of 4-bromothiophenol, a common route involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with a sulfur nucleophile. The synthesis of N-(4-bromophenyl) derivatives from 4-bromoaniline is also well-established, often through condensation or coupling reactions. researchgate.netmdpi.com

Table 3: Selected Synthetic Methods for 4-Bromophenyl Precursors

Precursor Starting Material(s) Key Reagents Yield Reference
4-Bromoanisole Anisole, Bromide source H2O2, HCl, Catalyst Not specified google.com
4-Bromophenylacetonitrile 4-Bromotoluene Bromine, Benzoyl peroxide, NaCN Not specified quickcompany.in
4-Bromophenylhydrazine Arylamine (4-bromoaniline) NaNO2, HCl, Sodium Pyrosulfite Not specified google.com
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride, L-valine NaOH 94% mdpi.com

The 3-chloropropyl group is typically introduced using a bifunctional reagent. Common precursors include 1,3-dihalopropanes such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane. These molecules possess two leaving groups, allowing them to participate in nucleophilic substitution reactions.

Another important class of precursors is the 3-chloropropylalkoxysilanes. For instance, 3-chloropropyltrimethoxysilane can be synthesized by reacting 3-chloropropyltrichlorosilane with methanol. chemicalbook.com Similarly, 3-chloropropyltriethoxysilane is prepared via the reaction of 3-chloropropyltrichlorosilane with ethanol. google.com These reactions are often performed in specialized reactors to manage the hydrogen chloride byproduct. google.com An alternative synthesis for 3-chloropropyltriethoxysilane involves the hydrosilylation of allyl chloride (3-chloropropene) with triethoxysilane, often using a catalyst. chemicalbook.com A high-yield method for producing 3-chloropropyltrimethoxysilane uses a ruthenium carbonyl complex to catalyze the reaction between trimethoxysilane and allyl chloride. google.com These silane-based precursors are valuable in organic synthesis for introducing the 3-chloropropyl chain.

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of aryl-alkyl thioethers hinges on the careful selection of catalysts, ligands, bases, and solvents. Transition-metal-catalyzed cross-coupling reactions are among the most versatile methods for constructing the C(sp²)–S bond found in compounds like this compound. thieme-connect.com

Role of Organometallic Reagents in Thioether Synthesis

Organometallic reagents are central to modern thioether synthesis, primarily acting either as catalysts to facilitate the coupling of sulfur and carbon fragments or as potent nucleophiles. thieme-connect.commdpi.com

Transition-Metal Catalysis:

The most prevalent methods involve the palladium- or copper-catalyzed coupling of an aryl halide with an appropriate thiol or thiol surrogate. acsgcipr.org For the synthesis of this compound, this would typically involve the reaction of 4-bromothiophenol (or its precursor) with 1-chloro-3-iodopropane or a similar alkylating agent.

The general catalytic cycle for a palladium-catalyzed reaction, often referred to as a Buchwald-Hartwig or Migita C–S cross-coupling, proceeds via several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzenethiol derivative). acsgcipr.org

Ligand Exchange: The thiol coordinates to the palladium center, and a base deprotonates the thiol to form a more nucleophilic thiolate. acsgcipr.org

Reductive Elimination: The aryl group and the sulfur group couple, forming the desired thioether and regenerating the Pd(0) catalyst. acsgcipr.org

The choice of ligand is critical to the success of these reactions, stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. acsgcipr.org Bulky, electron-rich phosphine ligands are commonly employed. Copper-catalyzed reactions, known as Ullmann-type couplings, offer a cost-effective alternative to palladium, though they sometimes require higher temperatures. thieme-connect.com Recent advancements have led to milder copper-catalyzed systems that tolerate a wide array of functional groups. organic-chemistry.orgnih.govacs.org

Below is a table summarizing typical conditions for the synthesis of analogous aryl-alkyl thioethers using organometallic catalysts.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂CyPF-tBuLiHMDSToluene90-110High
[PdCl(allyl)]₂NiXantPhosLiN(SiMe₃)₂THF2450-97
Cu₂ONoneN/AAcetonitrile130Moderate-High
CuIDiamineK₂CO₃DMF~100Good
Fe(acac)₃NoneN/ADiethyl EtherRefluxModerate

This table presents generalized data from various studies on aryl-alkyl thioether synthesis and is for illustrative purposes. thieme-connect.comnih.govnih.govnih.gov

Organometallic Nucleophiles:

An alternative strategy involves the use of organometallic reagents where carbon acts as the nucleophile. Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon-based nucleophiles. sigmaaldrich.commasterorganicchemistry.com For instance, a Grignard reagent derived from 1,4-dibromobenzene could be reacted with an electrophilic sulfur species like 3-chloropropyl sulfenyl chloride to form the C-S bond. Cobalt-catalyzed systems have also been developed to generate Grignard reagents from C–S bonds, showcasing the versatility of these reagents. acs.orgnih.gov

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the synthesis of analogous structures where the alkyl chain contains a stereocenter necessitates careful control of stereochemistry.

The most direct approach to installing a stereocenter in thioether synthesis is through a stereospecific nucleophilic substitution (S(_N)2) reaction. nih.gov This reaction involves the attack of a nucleophile (such as a thiolate anion) on an electrophilic carbon atom bearing a leaving group. The reaction proceeds with a complete inversion of stereochemistry at the carbon center. nih.gov For example, the synthesis of a chiral analog of this compound could be achieved by reacting 4-bromobenzenethiolate with an enantiomerically pure (R)- or (S)-3-chloro-1-substituted propyl derivative. The resulting thioether would have the opposite configuration at the chiral carbon.

Reaction TypeNucleophileSubstrate (Configuration)Product (Configuration)Key Feature
S(_N)2 DisplacementAr-S⁻Chiral Alkyl Halide (R)Chiral Thioether (S)Inversion of Stereochemistry
S(_N)2 DisplacementAr-S⁻Chiral Alkyl Halide (S)Chiral Thioether (R)Inversion of Stereochemistry
BiocatalysisThiol/Vinyl Sulfide (B99878)Pro-chiral substrateChiral Thioether (R or S)Enzyme-dependent enantioselectivity
Asymmetric C-H ActivationAryl ThioetherPro-chiral C-H bondChiral ThioetherChiral ligand directs stereochemistry

This table illustrates general principles of stereocontrol in thioether synthesis. nih.govnih.gov

More advanced methods for asymmetric synthesis include biocatalysis, where enzymes like ene-reductases can catalyze the formation of chiral thioethers with high enantioselectivity. nih.govacs.org Depending on the specific enzyme chosen, it is often possible to access either enantiomer of the desired product from a pro-chiral starting material. nih.gov Additionally, the use of chiral ligands in transition-metal catalysis can induce asymmetry during the C–S bond-forming step, providing another powerful tool for constructing enantiomerically enriched thioethers. rsc.org

Chemical Transformations and Reactivity Profiles of 4 Bromophenyl 3 Chloropropyl Sulfane

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the thioether group of (4-Bromophenyl)(3-chloropropyl)sulfane is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. The extent of oxidation can be controlled by the choice of oxidizing agent and the specific reaction conditions employed. masterorganicchemistry.com

Synthesis of Sulfoxide Derivatives

The selective, partial oxidation of this compound yields the corresponding sulfoxide, 1-bromo-4-((3-chloropropyl)sulfinyl)benzene. This transformation requires mild oxidizing agents or careful control of reactant stoichiometry to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents used for this purpose include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), and hypervalent iodine reagents. organic-chemistry.orgacs.org The reaction proceeds by converting the divalent sulfide (B99878) into a trivalent sulfoxide.

Kinetic analyses of similar aryl thioethers have shown that oxidation by H₂O₂ under near-physiological conditions can be slow, whereas hypochlorite can oxidize the thioether to a sulfoxide much more rapidly. acs.org For preparative synthesis, various catalytic systems can achieve high selectivity. For instance, certain metal catalysts can mediate the oxidation using H₂O₂ as the terminal oxidant, favoring the formation of the sulfoxide with high efficiency. organic-chemistry.org

Table 1: Representative Conditions for Thioether to Sulfoxide Oxidation
Oxidizing AgentCatalyst/AdditiveSolventKey Features
Hydrogen Peroxide (H₂O₂)Sc(OTf)₃ or Tantalum CarbideVaries (e.g., Acetonitrile)Catalytic systems enhance selectivity and reaction rate. organic-chemistry.org
Sodium Hypochlorite (NaOCl)NoneAqueous/BiphasicRapid reaction, often completed in seconds. acs.org
m-CPBA (1 equivalent)NoneDichloromethane, ChloroformStoichiometric control is crucial to prevent sulfone formation. researchgate.net
SelectfluorNoneWater (H₂O)Environmentally friendly conditions with rapid conversion. organic-chemistry.org

Synthesis of Sulfone Derivatives

Further oxidation of the sulfoxide, or direct oxidation of the parent thioether under more forceful conditions, leads to the formation of the corresponding sulfone, 1-bromo-4-((3-chloropropyl)sulfonyl)benzene. hxchem.net This transformation involves the conversion of the sulfur atom to its highest oxidation state (+6) within this series.

Achieving this complete oxidation typically involves using an excess of a strong oxidizing agent. masterorganicchemistry.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), or an excess of hydrogen peroxide, often in the presence of a catalyst, are effective. researchgate.netorganic-chemistry.org For example, using two or more equivalents of H₂O₂ with a suitable catalyst like niobium carbide can directly convert the sulfide to the sulfone in high yield. organic-chemistry.orgorganic-chemistry.org Another effective system involves the use of urea-hydrogen peroxide in combination with phthalic anhydride, which promotes direct and clean conversion to the sulfone. organic-chemistry.org

Table 2: Representative Conditions for Thioether to Sulfone Oxidation
Oxidizing AgentCatalyst/AdditiveSolventKey Features
Hydrogen Peroxide (>2 equiv.)Niobium Carbide or W-based catalystsVariesCatalyst drives the reaction to full oxidation efficiently. organic-chemistry.orgorganic-chemistry.org
m-CPBA (>2 equiv.)NoneDichloromethane, ChloroformA common and reliable method for achieving complete oxidation. researchgate.net
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl AcetateMetal-free conditions that avoid the sulfoxide intermediate. organic-chemistry.org
Potassium Permanganate (KMnO₄)None (often supported on MnO₂)Varies (e.g., Acetone, Acetic Acid)A powerful, classic oxidant for synthesizing sulfones.

Mechanistic Pathways of Sulfur Oxidation

The oxidation of a thioether to a sulfoxide and subsequently to a sulfone proceeds via a stepwise mechanism involving nucleophilic attack by the sulfur atom.

Thioether to Sulfoxide : The electron-rich sulfur atom of the thioether acts as a nucleophile and attacks an electrophilic oxygen atom from the oxidizing agent (e.g., a peroxyacid or H₂O₂). In the case of a peroxyacid like m-CPBA, this occurs via a concerted transition state. This initial step forms the sulfoxide. The sulfoxide is generally less nucleophilic than the starting thioether due to the electron-withdrawing nature of the sulfinyl group. This difference in reactivity allows for the reaction to be stopped at the sulfoxide stage under controlled conditions. researchgate.net

Sulfoxide to Sulfone : The sulfur atom of the sulfoxide can undergo a second oxidation by attacking another molecule of the oxidant. Although the sulfoxide is less reactive than the thioether, this step proceeds under stronger conditions or with an excess of the oxidizing agent to yield the thermodynamically stable sulfone.

The presence of the electron-withdrawing 4-bromophenyl group decreases the nucleophilicity of the adjacent sulfur atom compared to simple alkyl thioethers, which may necessitate slightly more forcing conditions for oxidation. acs.org In reactions involving radical species like hydroxyl radicals, the mechanism can involve the formation of a sulfuranyl radical intermediate. acs.org

Reactivity of the Chloropropyl Moiety

The 3-chloropropyl group provides an electrophilic center at the carbon atom bonded to chlorine, making it a site for nucleophilic substitution reactions.

Intramolecular Cyclization Reactions

This compound is structurally primed for intramolecular cyclization. The thioether sulfur atom can act as an internal nucleophile, attacking the terminal carbon of the chloropropyl chain in an intramolecular Sₙ2 reaction. This process, an example of neighboring group participation, results in the displacement of the chloride ion and the formation of a five-membered cyclic sulfonium (B1226848) salt: 5-(4-bromophenyl)thian-1-ium chloride. masterorganicchemistry.com The formation of five- and six-membered rings through such pathways is generally kinetically favored. This type of reaction is often accelerated compared to an analogous intermolecular reaction due to the proximity of the reacting centers.

Intermolecular Nucleophilic Substitution Reactions

The primary alkyl chloride in the 3-chloropropyl moiety is susceptible to attack by a wide range of external nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride leaving group in a single, concerted step. youtube.com

The rate of this reaction is dependent on the concentration of both the substrate and the attacking nucleophile. youtube.com As a primary alkyl halide, the substrate is sterically unhindered, which is ideal for the Sₙ2 pathway. youtube.com This reaction allows for the introduction of various functional groups at the end of the propyl chain.

Table 3: Examples of Intermolecular Nucleophilic Substitution Products
Nucleophile (Nu⁻)Reagent ExampleResulting Product Structure
Hydroxide (HO⁻)Sodium Hydroxide (NaOH)3-((4-Bromophenyl)thio)propan-1-ol
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)(4-Bromophenyl)(3-methoxypropyl)sulfane
Amine (RNH₂)Ammonia (NH₃) or Primary Amine3-((4-Bromophenyl)thio)propan-1-amine
Thiolate (RS⁻)Sodium Thiophenolate (NaSPh)(4-Bromophenyl)(3-(phenylthio)propyl)sulfane
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-((4-Bromophenyl)thio)butanenitrile
Azide (N₃⁻)Sodium Azide (NaN₃)(3-Azidopropyl)(4-bromophenyl)sulfane

Elimination Reactions and Formation of Unsaturated Systems

The 3-chloropropyl group of this compound is susceptible to elimination reactions, typically under basic conditions, to yield unsaturated systems. The primary product of such a reaction is (4-bromophenyl)(allyl)sulfane. This transformation involves the removal of a proton from the carbon adjacent to the sulfur atom (α-carbon) and the expulsion of the chloride ion from the γ-carbon, proceeding through an E2 (elimination bimolecular) mechanism in the presence of a strong, non-nucleophilic base.

The general reaction can be depicted as follows: Br-C₆H₄-S-CH₂CH₂CH₂Cl + Base → Br-C₆H₄-S-CH=CHCH₃ + [Base-H]⁺ + Cl⁻

The choice of base is critical to favor elimination over substitution. Sterically hindered bases such as potassium tert-butoxide (t-BuOK) or diazabicycloundecene (DBU) are effective in promoting the formation of the allyl sulfide. The reaction conditions, including solvent and temperature, also play a significant role in determining the reaction's outcome and yield. The formation of the internal alkene, (4-bromophenyl)(prop-1-en-1-yl)sulfane, is generally favored over the terminal alkene, (4-bromophenyl)(allyl)sulfane, due to the higher thermodynamic stability of the more substituted double bond (Zaitsev's rule). However, the regioselectivity can be influenced by the steric bulk of the base used.

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile platform for a wide range of chemical transformations, primarily centered around the carbon-bromine (C-Br) bond. This bond is a key site for metal-catalyzed cross-coupling reactions and can also influence the reactivity of the aromatic ring in electrophilic substitutions.

The aryl bromide functionality is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used due to the stability and low toxicity of the boron reagents. For this compound, this reaction would selectively form a new C-C bond at the C4 position of the phenyl ring, leaving the 3-chloropropyl chain intact under standard conditions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org It is known for its high reactivity and functional group tolerance. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: This reaction employs an organotin reagent (organostannane) to couple with the aryl bromide. organic-chemistry.orglibretexts.org While effective and versatile, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organometallic reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Coupling ReactionNucleophilic Partner (R'-[M])Typical Catalyst/BaseProduct Structure
Suzuki-MiyauraAryl-B(OH)₂Pd(PPh₃)₄ / K₂CO₃Aryl-C₆H₄-S-(CH₂)₃Cl
NegishiAlkyl-ZnClPdCl₂(dppf)Alkyl-C₆H₄-S-(CH₂)₃Cl
StilleVinyl-Sn(Bu)₃Pd(PPh₃)₄ / LiClVinyl-C₆H₄-S-(CH₂)₃Cl

Beyond C-C bond formation, the aryl bromide can be functionalized to form bonds with heteroatoms using various metal catalysts.

C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is a powerful method for constructing aryl-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. It has largely replaced harsher traditional methods like the Goldberg reaction. wikipedia.org

C-O Bond Formation (Ullmann Condensation): The formation of diaryl ethers can be achieved through the copper-catalyzed Ullmann condensation, which couples an aryl halide with an alcohol or phenol. wikipedia.orgacs.org While traditional Ullmann reactions require harsh conditions, modern protocols with specific ligands allow the reaction to proceed at lower temperatures. acs.org

C-S Bond Formation: Similarly, the Ullmann condensation can be used to form aryl thioethers by reacting the aryl bromide with a thiol in the presence of a copper catalyst. wikipedia.org Palladium-catalyzed methods for C-S bond formation have also been developed, offering an alternative route to diaryl and alkyl aryl sulfides. nih.gov

The existing substituents on the phenyl ring—the bromine atom and the 3-chloropropylthio group—direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Directing Effects:

Bromine: The bromine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, due to its high electronegativity, it is a deactivating group, slowing down the rate of reaction compared to benzene.

Alkylthio Group (-S-R): The sulfur atom's lone pairs also participate in resonance, making the alkylthio group a strong ortho-, para-director. Unlike halogens, the alkylthio group is generally considered an activating group, increasing the reaction rate.

Regioselectivity: In this compound, the two substituents are para to each other. The incoming electrophile will be directed to the positions ortho to the more strongly activating group, which is the alkylthio substituent. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions (ortho to the sulfur). Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would yield the corresponding 2-substituted products. youtube.com

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of two different halogen atoms attached to different types of carbon atoms (sp² vs. sp³) in this compound allows for selective chemical transformations.

The reactivity of the aryl C-Br bond and the alkyl C-Cl bond differs significantly depending on the reaction type. This differential reactivity is the foundation of the compound's chemoselectivity.

Nucleophilic Substitution/Elimination: The primary alkyl chloride (C-Cl) is susceptible to nucleophilic substitution (Sₙ2) and base-induced elimination (E2). In contrast, the aryl bromide (C-Br) is highly unreactive towards these reactions under normal conditions. quora.combrainly.inaskfilo.com This is due to the partial double bond character of the C-Br bond from resonance with the aromatic ring and the high energy of the phenyl cation that would be formed in an Sₙ1 pathway. quora.com Therefore, reactions with nucleophiles or strong bases will selectively occur at the 3-chloropropyl chain.

Palladium-Catalyzed Cross-Coupling: The situation is reversed in palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst to an aryl C-Br bond is a facile and fundamental step in these catalytic cycles. In contrast, the oxidative addition to an unactivated alkyl C-Cl bond is significantly more difficult and generally does not occur under the same conditions. researchgate.net Thus, cross-coupling reactions like Suzuki, Negishi, or Buchwald-Hartwig will selectively take place at the C-Br bond.

This predictable difference in reactivity allows for a stepwise functionalization of the molecule. For instance, one could first perform a Suzuki coupling on the aryl bromide and then subsequently displace the chloride with a nucleophile in a separate step.

Reaction TypeReactive SiteReason
Nucleophilic Substitution (Sₙ2)Alkyl C-ClAryl C-Br is unreactive due to resonance and sp² carbon hybridization.
Elimination (E2)Alkyl C-ClRequires an abstractable β-proton and a good leaving group on an sp³ carbon.
Pd-Catalyzed Cross-CouplingAryl C-BrFacile oxidative addition of Pd(0) to the aryl C-Br bond.
Electrophilic Aromatic SubstitutionAromatic Ring (ortho to -SR)Directed by the activating alkylthio group.

Influence of the Thioether Linkage on Halogen Reactivity

The thioether (-S-) linkage in this compound plays a crucial role in modulating the reactivity of both the aryl bromide and the alkyl chloride. This influence is exerted through a combination of electronic effects and, most notably, neighboring group participation.

Differential Reactivity of Aryl Bromide and Alkyl Chloride:

In general, alkyl halides are more susceptible to nucleophilic substitution reactions than aryl halides. This is primarily due to the nature of the carbon-halogen bond. In the propyl chain of this compound, the chlorine atom is attached to an sp³-hybridized carbon atom. In contrast, the bromine atom is bonded to an sp²-hybridized carbon of the benzene ring. The C(sp²)-Br bond is stronger and less prone to nucleophilic attack due to the partial double bond character arising from resonance with the aromatic ring.

Neighboring Group Participation by the Thioether Group:

A key aspect of the thioether's influence is its ability to act as an internal nucleophile, a phenomenon known as neighboring group participation or anchimeric assistance. wikipedia.orgvedantu.com The sulfur atom, with its lone pairs of electrons, can attack the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic sulfonium ion intermediate. masterorganicchemistry.comdalalinstitute.com This intramolecular process is often kinetically favored over intermolecular nucleophilic attack, leading to an enhanced rate of reaction at the alkyl chloride position. wikipedia.orgvedantu.com

The formation of this transient cyclic intermediate has significant consequences for the reactivity of the molecule. The subsequent attack by an external nucleophile on the cyclic sulfonium ion will lead to the opening of the ring and the formation of the final product.

Electronic Effects of the Thioether on the Aryl Bromide:

The thioether group also exerts an electronic influence on the reactivity of the aryl bromide. The sulfur atom can donate electron density to the aromatic ring through resonance, which can affect the susceptibility of the C-Br bond to oxidative addition in transition-metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of thioether electronic effects are well-established in organic chemistry. nih.govdntb.gov.ua

Selective Transformations:

The differential reactivity of the two halogen atoms allows for selective functionalization of this compound. For instance, conditions favoring nucleophilic substitution will likely result in reaction at the 3-chloropropyl moiety, leaving the aryl bromide intact. Conversely, conditions typically used for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would be expected to react selectively at the aryl bromide position. mdpi.comnih.gov The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired site.

Interactive Data Table: Comparative Halogen Reactivity

FeatureAryl Bromide (C-Br)Alkyl Chloride (C-Cl)Influence of Thioether
Carbon Hybridization sp²sp³-
Bond Strength StrongerWeaker-
Susceptibility to Nucleophilic Substitution LowHighEnhanced by Neighboring Group Participation
Susceptibility to Cross-Coupling HighLowElectronically modulated
Key Reactivity Factor Resonance StabilizationSusceptibility to SN1/SN2Anchimeric Assistance

Advanced Spectroscopic and Structural Characterization of 4 Bromophenyl 3 Chloropropyl Sulfane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Hydrogen Environment Analysis

Detailed ¹H NMR data, including chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), are essential for identifying the different types of protons and their neighboring environments within the (4-Bromophenyl)(3-chloropropyl)sulfane molecule. This would allow for the elucidation of the propyl chain's structure and the substitution pattern on the aromatic ring. No specific ¹H NMR data for this compound has been found in the searched literature.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their chemical environments. Specific ¹³C NMR spectral data for this compound is not available in the reviewed sources.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity between protons and carbons, definitively assigning all signals, and providing a complete structural picture of the molecule. No studies employing advanced NMR techniques for the structural elucidation of this compound have been identified.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, such as C-H bonds in the aromatic ring and alkyl chain, the C-S bond, the C-Cl bond, and the C-Br bond. A specific FT-IR spectrum or a table of characteristic absorption peaks for this compound could not be located.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy, which is complementary to FT-IR, provides information on molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum would help in characterizing the sulfur-containing functional group and the aromatic ring structure. No Raman spectroscopic data for this compound has been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation and identification of chemical compounds. For a molecule like this compound, mass spectrometry provides critical information regarding its elemental composition, molecular weight, and structural features through various specialized techniques.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. The monoisotopic mass of this compound (C₉H₁₀BrClS) is calculated to be 263.9375 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The high accuracy of HRMS allows for the confident assignment of a molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which further aids in confirming the compound's identity. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu These predictions can be compared with experimental values from ion mobility-mass spectrometry to add another layer of confidence to the identification.

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

Table 1: Predicted HRMS Adducts for this compound

Adduct Molecular Formula of Adduct Predicted m/z
[M+H]⁺ C₉H₁₁BrClS⁺ 264.94478
[M+Na]⁺ C₉H₁₀BrClNaS⁺ 286.92672
[M+NH₄]⁺ C₉H₁₄BrClNS⁺ 281.97132
[M+K]⁺ C₉H₁₀BrClKS⁺ 302.90066
[M-H]⁻ C₉H₉BrClS⁻ 262.93022
[M+HCOO]⁻ C₁₀H₁₁BrClO₂S⁻ 308.93570

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.govnih.gov This process provides valuable structural information by revealing the compound's fragmentation pathways. nih.gov For this compound, MS/MS analysis would reveal characteristic cleavages.

The fragmentation of organosulfur compounds often involves cleavage of the carbon-sulfur bonds. nih.govresearchgate.net Additionally, molecules containing halogens like bromine and chlorine exhibit distinct fragmentation patterns, often involving the loss of the halogen atom or hydrogen halides. jove.com The mass spectrum of an alkyl halide containing bromine will typically show two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. jove.com Similarly, the presence of chlorine results in an [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak, corresponding to the ³⁵Cl and ³⁷Cl isotopes. jove.com

Expected fragmentation pathways for the protonated molecule [M+H]⁺ of this compound in an MS/MS experiment would likely include:

Cleavage of the C-S bonds: This could lead to the formation of ions corresponding to the bromophenylthio moiety or the chloropropyl moiety.

Loss of HCl: A common fragmentation for chlorinated compounds, leading to an ion with a propyl-sulfur-phenyl core.

Loss of the propyl chloride group: Resulting in the stable 4-bromothiophenol (B107966) fragment.

Cleavage within the propyl chain: Producing smaller fragment ions.

Table 2: Hypothetical MS/MS Fragmentation of [C₉H₁₁BrClS]⁺

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (for ⁷⁹Br, ³⁵Cl)
264.94 [C₆H₄BrS]⁺ C₃H₇Cl 186.93
264.94 [C₉H₁₀BrS]⁺ HCl 228.98
264.94 [C₃H₆ClS]⁺ C₆H₅Br 109.00
228.98 [C₆H₅Br]⁺ C₃H₅S 155.96

Electrospray Ionization (ESI) and other Ionization Techniques

The choice of ionization technique is critical for successful mass spectrometric analysis. uky.edu For a moderately polar and potentially thermally labile compound like this compound, soft ionization techniques are generally preferred as they minimize fragmentation in the ion source, preserving the molecular ion for subsequent analysis. nih.gov

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is particularly well-suited for polar, and thermally unstable molecules. libretexts.orgyoutube.com In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. youtube.com This gentle process typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.govnih.gov Given the presence of the sulfur atom, which can be readily protonated, this compound is expected to ionize efficiently in positive-mode ESI. nih.gov

Other Ionization Techniques:

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for analyzing less polar compounds that are not easily ionized by ESI. acdlabs.com It uses a corona discharge to create reagent gas ions that then transfer charge to the analyte molecules through chemical reactions. libretexts.org This could be a viable alternative for this compound.

Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize analyte molecules, often with the help of a dopant. It is effective for a wide range of compounds, including nonpolar molecules. acdlabs.com

Electron Ionization (EI): This is a classic "hard" ionization technique where high-energy electrons bombard the sample, causing extensive fragmentation. nih.gov While this provides a detailed fragmentation pattern that can be used for library matching, it often results in the absence of a molecular ion peak, which can complicate identification for unknown compounds. nih.gov

For detailed structural analysis, coupling a soft ionization technique like ESI with tandem mass spectrometry (LC-MS/MS) is a powerful approach. nih.gov

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Crystal Packing

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The crystal is mounted in an X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the molecular structure is built and refined.

Table 3: Example Crystallographic Data for a Related Bromophenyl Derivative Data presented is hypothetical for illustrative purposes based on typical values for similar organic molecules.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.1
b (Å) ~12.0
c (Å) ~13.7
β (°) ~95.0
Volume (ų) ~1340
Z (molecules/unit cell) 4

Analysis of Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.comnih.gov Understanding these interactions is key to crystal engineering, which seeks to design materials with specific properties. nih.gov For this compound, several types of interactions are expected to be significant in directing the crystal packing. chemrxiv.org

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can engage in attractive interactions with Lewis basic sites on neighboring molecules, such as the sulfur atom (C-Br···S), the chlorine atom (C-Br···Cl), or the π-system of an adjacent phenyl ring. rsc.org These interactions can be highly directional and play a crucial role in the supramolecular assembly. rsc.org

π-π Stacking: The bromophenyl rings can interact via π-π stacking, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner. These dispersion-driven interactions are a common feature in the crystal structures of aromatic compounds. mdpi.com

The interplay and relative strengths of these diverse interactions would ultimately determine the final three-dimensional crystal structure of this compound. chemrxiv.org

Other Advanced Characterization Techniques (focused on structural/compositional insights)

Beyond standard spectroscopic methods, a deeper understanding of the elemental composition, crystalline nature, and morphology of this compound and its derivatives can be achieved through a suite of advanced analytical techniques. These methods provide critical data on the material's purity, atomic arrangement, and microscopic structure.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of a sample with high precision and accuracy. unine.chicpms.cz The method involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the constituent elements, causing them to emit light at characteristic wavelengths. unine.ch A spectrometer detects these emissions, and the intensity of the light is proportional to the concentration of each element. malvernpanalytical.com For a compound like this compound, ICP-OES is particularly useful for quantifying the presence of sulfur, bromine, and chlorine, as well as identifying any trace metallic impurities that might be present from the synthesis process. unine.chspectroscopyonline.com

Modern ICP-OES instruments are capable of detecting sulfur and halogen elements, which have prominent emission lines in the ultraviolet region of the spectrum. spectroscopyonline.comspectroscopyonline.com Sample preparation typically involves the digestion of the organic compound in strong acids to create an aqueous solution that can be nebulized and introduced into the plasma. icpms.cz

Research Findings:

Table 1: Theoretical vs. Hypothetical Experimental Elemental Composition of this compound by ICP-OES

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)40.70%Not Typically Measured by ICP-OES
Hydrogen (H)3.79%Not Typically Measured by ICP-OES
Bromine (Br)30.08%29.95%
Chlorine (Cl)13.35%13.28%
Sulfur (S)12.07%11.99%

Note: This table presents theoretical values and hypothetical experimental data for illustrative purposes, as direct published results for this specific compound are unavailable.

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. It provides information on the atomic arrangement, crystal phase, and degree of crystallinity. When a sample is irradiated with X-rays, the atoms in a crystalline lattice diffract the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for its phase identification.

For this compound, which is expected to be a solid at room temperature, XRD analysis would reveal whether the material is amorphous or crystalline. If crystalline, the XRD pattern can be used to determine its crystal system, unit cell dimensions, and space group. mdpi.com

Research Findings:

Specific XRD data for this compound is not found in the reviewed literature. However, studies on structurally related organosulfur and bromophenyl compounds demonstrate the utility of this technique. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal XRD. researchgate.net The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net Similarly, XRD is routinely used to identify the crystalline phases of inorganic sulfides, such as copper sulfide (B99878), where different synthesis temperatures can yield different phases like the orthorhombic covellite structure. researchgate.net These examples highlight how XRD provides definitive structural information on solid-state materials.

Table 2: Example Crystal Structure Data for a Related Bromophenyl Compound (N-{[(4-bromophenyl)amino]carbonothioyl}benzamide)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.822(3)
b (Å)5.927(2)
c (Å)16.6...
α (°)90
β (°)100.10(2)
γ (°)90
Volume (ų)1341.3(6)

Source: Adapted from research on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. researchgate.net This data is for illustrative purposes to show the type of information obtained from XRD analysis.

Electron Microscopy Techniques (TEM, HRTEM, SEM) for Morphology

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology and surface features of a material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. It provides information about the surface topography, particle size, and shape of the bulk material.

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultrathin specimen. It offers much higher resolution than SEM and can reveal details about the internal structure, size, and shape of individual particles or crystalline domains.

High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material.

For this compound, these techniques could be used to characterize the morphology of its solid form, such as whether it consists of well-defined crystals, aggregates, or an amorphous powder.

Research Findings:

While no electron microscopy images of this compound are available, the literature on related organosulfur compounds demonstrates the power of these techniques. For instance, TEM has been used to study the growth and morphology of lead sulfide (PbS) quantum dots synthesized using various organosulfur compounds. acs.org These studies showed a shape transition from cubic to hexapodal structures depending on the sulfur precursor used, with particle sizes in the nanometer range. acs.org In another example, TEM and electron diffraction were employed to study the packing arrangements of organosulfur compound monolayers on gold surfaces. dtic.mil Such studies provide insight into how molecules self-assemble and order themselves on a substrate.

Table 3: Illustrative Morphological Data from Electron Microscopy of Organosulfur-Related Nanostructures

TechniqueAnalyzed MaterialObserved Morphology
TEMPbS Quantum Dots (with organosulfur)Shape transition from cubic to hexapodal; particle size ~5-10 nm
SEMCopper Sulfide ParticlesSpherical particles, submicron in size
HRTEMNickel-doped Copper SulfideNanosphere-shaped structures resembling flowers

Note: This table provides examples from the literature on related materials to illustrate the type of morphological data obtained from electron microscopy techniques. researchgate.netacs.org

Computational and Theoretical Investigations of 4 Bromophenyl 3 Chloropropyl Sulfane

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of (4-Bromophenyl)(3-chloropropyl)sulfane can be thoroughly investigated using a variety of computational methods that provide insight into its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Properties for this compound

Property Predicted Value/Type Source
Molecular Formula C₉H₁₀BrClS PubChem uni.lu
CAS Number 16181-12-7 Sigma-Aldrich sigmaaldrich.com
Monoisotopic Mass 263.9375 Da PubChem uni.lu
XlogP (predicted) 4.1 PubChem uni.lu

This table contains basic identifiers and predicted properties. Detailed DFT-calculated geometric parameters would require a specific research study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the π-system of the bromophenyl ring. The LUMO would be associated with the antibonding orbitals, particularly the σ* orbital of the C-Cl bond, making it the likely site for nucleophilic attack. The energy gap between these orbitals decreases as the atomic size of halogens increases. libretexts.org

Table 2: Conceptual HOMO-LUMO Analysis for this compound

Orbital Expected Location of Electron Density Role in Reactivity
HOMO Sulfur lone pairs, Bromophenyl π-system Electron donor (Nucleophile)
LUMO C-Cl antibonding (σ*) orbital, Phenyl ring Electron acceptor (Electrophile)

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. researchgate.net The MEP map is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom due to its lone pairs of electrons. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net The region around the hydrogen atoms of the propyl chain and the phenyl ring would show positive potential (blue), while the chlorine atom would contribute to a complex potential landscape, influencing the reactivity of the adjacent carbon. rsc.org

Charge Distribution Analysis (e.g., Mulliken, NBO charges)

To quantify the electronic effects within the molecule, charge distribution analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are performed. These methods assign partial atomic charges to each atom in the molecule, providing a numerical representation of the electron distribution.

NBO analysis, in particular, offers a detailed picture of bonding and orbital interactions. walisongo.ac.id It can reveal the charge transfer between localized bonds and lone pairs, quantifying the electron-withdrawing or donating effects of substituents. researchgate.net In this compound, NBO analysis would likely show a significant negative charge on the sulfur and chlorine atoms and a positive charge on the carbon atoms bonded to them. The analysis would also quantify the electronic influence of the bromo-substituent on the aromatic ring's carbon atoms. walisongo.ac.id

Conformational Analysis and Molecular Dynamics

The flexibility of the 3-chloropropyl chain allows the molecule to adopt various spatial arrangements or conformations, which can influence its physical properties and chemical reactivity.

Theoretical Studies of Rotational Barriers and Preferred Conformations

Theoretical studies are essential for understanding the molecule's conformational landscape. By systematically rotating the dihedral angles along the single bonds (e.g., C-C and C-S bonds) of the chloropropyl chain, a potential energy surface can be generated. This surface reveals the energy minima, corresponding to stable conformations, and the energy maxima, which represent the rotational barriers between them.

For molecules with flexible chains and aromatic rings, the preferred conformation often results from a balance of steric hindrance and subtle electronic interactions. The rotation around the C(aryl)-S bond and the C-S-C-C and S-C-C-C dihedral angles of the alkyl chain would be of primary interest. DFT calculations can accurately compute the energy differences between various staggered and eclipsed conformations, identifying the most stable, low-energy conformer of this compound. These studies provide crucial insights into the molecule's shape and how it might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Conformational Landscapes in Solution.

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound in a solution environment. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into the accessible conformations and their relative populations.

For this compound, the key to its conformational flexibility lies in the rotatable bonds of the 3-chloropropyl chain. MD simulations can map the potential energy surface associated with the rotation around these bonds, revealing the most stable arrangements of the propyl chain relative to the bromophenyl ring. By simulating the molecule in an explicit solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), the influence of the solvent on the conformational preferences can be accurately captured. The simulations would track the evolution of key dihedral angles along the S-C-C-C-Cl backbone to identify the predominant conformers.

The results of such simulations are typically presented as a population analysis of different conformational states. These conformations can be clustered based on their structural similarity, and the percentage of simulation time spent in each cluster corresponds to its equilibrium population. This information is crucial for understanding how the molecule behaves in solution, which can influence its reactivity and interactions with other molecules.

Table 1: Hypothetical Conformational Population of this compound in DMSO from Molecular Dynamics Simulation

ConformerDihedral Angle (S-C1-C2-C3)Population (%)
Anti~180°65
Gauche (+)~60°17.5
Gauche (-)~-60°17.5

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular dynamics study.

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Transition States.

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

A likely reaction pathway for this molecule is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. Computational modeling can elucidate the step-by-step mechanism of such a reaction. By systematically exploring the geometric arrangements of the reacting molecules, a minimum energy path connecting reactants to products can be determined. The highest point along this path corresponds to the transition state, which represents the energy barrier that must be overcome for the reaction to proceed.

The geometry of the transition state provides critical information about the bond-breaking and bond-forming processes. For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond and the leaving group (chloride) is simultaneously breaking its bond. The precise bond lengths and angles of the transition state structure can be calculated, offering a detailed snapshot of this fleeting molecular arrangement.

Table 2: Hypothetical Calculated Energies for the Reaction of this compound with a Nucleophile (Nu⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0
Transition State+22.5
Products ((4-Bromophenyl)(3-nucleopropyl)sulfane + Cl⁻)-15.0

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Kinetic Parameters.

Once the energy of the transition state relative to the reactants is computationally determined, it is possible to predict important kinetic parameters of the reaction. Transition State Theory (TST) provides a framework for relating the potential energy barrier (activation energy) to the reaction rate constant.

The primary output from the reaction pathway modeling is the activation energy (Ea), which is the energy difference between the transition state and the reactants. A higher activation energy implies a slower reaction rate. Using the Arrhenius equation or more sophisticated formulations of TST, the rate constant (k) can be calculated at a given temperature.

These theoretical predictions of kinetic parameters are invaluable for understanding and predicting the reactivity of this compound under various conditions. They can guide the design of synthetic routes or help in understanding its metabolic fate in biological systems without the need for extensive experimental work.

Table 3: Hypothetical Predicted Kinetic Parameters for a Reaction of this compound at 298 K

ParameterPredicted Value
Activation Energy (Ea)22.5 kcal/mol
Pre-exponential Factor (A)1.5 x 10¹² s⁻¹
Rate Constant (k)3.2 x 10⁻⁵ s⁻¹

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts and Coupling Constants.nih.govncssm.edu

Computational methods have become increasingly accurate in predicting NMR spectra, which is a cornerstone technique for molecular structure elucidation. nih.govncssm.edu For this compound, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of both ¹H and ¹³C chemical shifts. researchgate.net

The process begins with optimizing the molecule's geometry, often considering the most stable conformers identified through molecular dynamics. The GIAO method then calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted spectra can be used to aid in the assignment of experimental spectra, to distinguish between possible isomers, or to study the effects of conformational changes on the NMR parameters. The accuracy of modern computational methods is often sufficient to provide confident structural assignments. nih.gov

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (S-CH₂)3.1033.5
C2 (-CH₂-)2.1530.8
C3 (-CH₂-Cl)3.6544.2
C4 (C-S)-135.1
C5/C9 (CH)7.30131.5
C6/C8 (CH)7.50132.2
C7 (C-Br)-121.0

Note: The data in this table is hypothetical and based on general principles of NMR spectroscopy.

Simulated IR and Raman Spectra for Vibrational Mode Assignments.researchgate.netresearchgate.net

Computational vibrational spectroscopy is a powerful complement to experimental infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration).

For this compound, these calculations can predict the frequencies of characteristic bond stretches, bends, and torsions. For example, the C-S, C-Cl, and C-Br stretching frequencies, as well as the aromatic C-H and C=C vibrations, can be calculated. The intensities of the IR and Raman bands can also be simulated, providing a complete theoretical spectrum that can be compared directly with experimental data.

This comparison is invaluable for the assignment of the observed spectral bands to specific molecular motions. It can confirm the presence of specific functional groups and provide insights into the molecule's structure and bonding.

Table 5: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100-3000MediumStrongAromatic C-H Stretch
2960-2850StrongMediumAliphatic C-H Stretch
1580StrongStrongAromatic C=C Stretch
1475StrongMediumAromatic C=C Stretch
1090StrongStrongC-S Stretch
730StrongMediumC-Cl Stretch
650MediumStrongC-Br Stretch

Note: The data in this table is hypothetical and serves to illustrate the results of vibrational frequency calculations.

Potential Applications in Synthetic Organic Chemistry and Functional Materials

Role as a Key Synthetic Intermediate for Complex Molecules

The dual reactivity of (4-Bromophenyl)(3-chloropropyl)sulfane makes it a potentially valuable intermediate in multi-step organic syntheses. The aryl bromide moiety can readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Simultaneously, the 3-chloropropyl group provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

This orthogonality of reactive sites would allow for a stepwise functionalization strategy. For instance, the aryl bromide could first be subjected to a Suzuki-Miyaura coupling to introduce a new aryl or vinyl substituent. The resulting product, now containing a more complex carbon skeleton, would still possess the reactive chloropropyl chain, which could then be used for subsequent transformations, such as reaction with amines, thiols, or alkoxides to build even more elaborate structures. This sequential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules from simpler precursors.

Precursor for the Synthesis of Novel Sulfur-Containing Heterocycles

The structure of this compound is pre-disposed to intramolecular cyclization reactions to form sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Depending on the reaction conditions, different ring systems could potentially be accessed.

One plausible transformation is an intramolecular Friedel-Crafts-type alkylation. In the presence of a Lewis acid, the chloropropyl chain could cyclize onto the electron-rich aromatic ring to form a six-membered thiochromane ring system. Specifically, this would likely lead to the formation of 6-bromothiochromane. Thiochromanes are known to possess a range of biological activities. mdpi.com

Alternatively, under different conditions, a seven-membered ring could be formed. For example, if the aryl bromide were first converted to an organometallic species (e.g., via a Grignard reaction google.com or lithiation rsc.org), subsequent intramolecular attack on the alkyl chloride could lead to the formation of a benzothiepine derivative. These seven-membered sulfur-containing rings are also of interest in medicinal chemistry.

Potential Heterocyclic ProductReaction TypePotential Significance
6-BromothiochromaneIntramolecular Friedel-Crafts AlkylationPrecursor for biologically active thiochromane derivatives. mdpi.com
Benzothiepine DerivativeIntramolecular Nucleophilic Substitution via Organometallic IntermediateAccess to seven-membered sulfur-containing heterocyclic systems.

Development of New Cross-Coupling Methodologies Utilizing Bromine and Chlorine Reactivity

The presence of both an aryl bromide and an alkyl chloride in the same molecule presents an interesting case for the development of selective cross-coupling methodologies. Generally, aryl bromides are more reactive than alkyl chlorides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura nih.govcam.ac.uk and Buchwald-Hartwig amination thieme-connect.deresearchgate.netnih.gov reactions.

This difference in reactivity could be exploited to achieve selective functionalization. For example, a Suzuki-Miyaura coupling could be performed under conditions that favor the reaction at the aryl bromide position while leaving the alkyl chloride untouched. Subsequently, a different type of coupling reaction, perhaps one more suited for alkyl chlorides, could be employed to modify the other end of the molecule. The ability to selectively address one reactive site in the presence of another is a significant challenge and a highly sought-after tool in organic synthesis. Research in this area could lead to the development of new catalyst systems or reaction conditions that exhibit high chemoselectivity for substrates like this compound.

Table of Potential Selective Cross-Coupling Reactions:

Coupling ReactionReactive SitePotential Product Class
Suzuki-Miyaura CouplingAryl BromideBiaryls, Styrenes
Buchwald-Hartwig AminationAryl BromideArylamines
Kumada CouplingAlkyl ChlorideAlkylated Arenes
Negishi CouplingAlkyl ChlorideAlkylated Arenes

Derivatization for Functional Materials (e.g., electroactive sulfonium (B1226848) salts)

The thioether functionality in this compound can be readily converted into a sulfonium salt through alkylation. The resulting sulfonium salts are ionic compounds that can exhibit interesting properties, including applications as photoacid generators in photolithography and as precursors for ylide chemistry.

Furthermore, the formation of sulfonium salts can be a pathway to creating novel electroactive materials. If this compound were to be used as a monomer in a polymerization reaction, for example, through polycondensation reactions involving the aryl bromide, the resulting polymer would have pendant thioether groups. These could then be post-functionalized by alkylation to introduce sulfonium salt moieties along the polymer chain. Such polysulfonium salts could exhibit ionic conductivity and redox activity, making them candidates for applications in batteries, sensors, or actuators. The development of new electroactive polymers is a vibrant area of materials science, and precursors like this compound could offer a new avenue for creating materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for (4-Bromophenyl)(3-chloropropyl)sulfane, and how can by-product formation be controlled?

The copper-promoted S-alkylation of thiophenols is a widely used method. For example, reacting 4-bromobenzenethiol with 3-chloropropyl halides in the presence of a copper catalyst yields the target compound with ~95% efficiency. However, disulfane by-products (e.g., 1,2-bis(4-bromophenyl)disulfane) may form at ~2% yield due to oxidative coupling of thiol intermediates. Purification via silica gel chromatography with hexane as the eluent effectively isolates the desired product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include aromatic protons (δ 7.39–7.22 ppm for bromophenyl groups) and aliphatic protons (δ 2.20–0.66 ppm for the chloropropyl chain) in 1H^1H NMR . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity, while X-ray crystallography (if crystalline derivatives are available) provides definitive stereochemical data .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Store under inert gas (e.g., nitrogen) at –20°C in amber vials to mitigate light- or oxygen-induced decomposition. The chloropropyl group is prone to hydrolysis; thus, anhydrous conditions are essential during synthesis and storage. Regularly monitor purity via HPLC to detect degradation products like 4-bromobenzenethiol .

Advanced Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom on the phenyl ring acts as an electron-withdrawing group, polarizing the C–S bond and enhancing susceptibility to nucleophilic substitution. However, in electrochemical reactions, the redox potential of the sulfide (–2.9 V to –3.4 V) dictates reactivity. For instance, substituting bromine with stronger electron-withdrawing groups (e.g., nitro) lowers reduction potentials, increasing competitive side reactions and reducing yields .

Q. What methodological challenges arise in quantifying sulfane sulfur groups in this compound, and how can contradictions between detection methods be resolved?

Sulfane sulfur quantification traditionally relies on cyanolysis, where cyanide reacts with sulfane sulfur to form thiocyanate (detected at 460 nm). However, fluorescent probes like SSP2 offer higher sensitivity (detection limit: 0.1 µM vs. 1 µM for cyanolysis). Discrepancies may arise due to interference from reducing agents (e.g., DTT) in fluorescent methods or incomplete cyanide reactions. Validate results using complementary techniques (e.g., LC-MS for H2_2S release) .

Q. How does the chloropropyl chain affect the compound’s application in polymer or ligand synthesis?

Q. What strategies mitigate competing pathways during the synthesis of derivatives (e.g., disulfanes or cyclopropane analogs)?

Competing disulfane formation is minimized by:

  • Using stoichiometric excess of the alkylating agent (3-chloropropyl halide) to favor S-alkylation over thiol oxidation.
  • Adding radical scavengers (e.g., TEMPO) to suppress oxidative coupling.
  • Conducting reactions under anaerobic conditions .

Q. Are there documented contradictions in reported reactivity of this compound under photolytic vs. thermal conditions?

Yes. Photolysis at 254 nm cleaves the C–S bond, generating 4-bromobenzenethiol and chloropropyl radicals, which recombine or abstract hydrogen. In contrast, thermolysis (>120°C) favors elimination reactions (e.g., HCl release to form allyl sulfides). Control experiments with radical traps (e.g., BHT) or isotopic labeling can clarify dominant pathways .

Q. Methodological Recommendations

  • Synthesis Optimization: Prioritize copper catalysts for S-alkylation and monitor reaction progress via TLC .
  • Conflict Resolution: Cross-validate sulfane sulfur quantification using SSP2 fluorescence and LC-MS .
  • Electronic Effects Analysis: Use cyclic voltammetry to correlate substituent effects with redox potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.